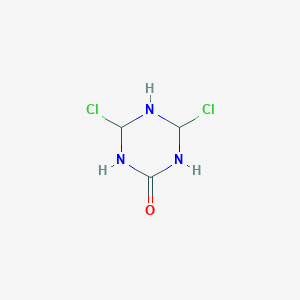
4,6-Dichloro-1,3,5-triazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-1,3,5-triazinan-2-one is a heterocyclic compound with the molecular formula C3H3Cl2N3O. It belongs to the class of triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of two chlorine atoms and a triazinanone ring structure, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,6-Dichloro-1,3,5-triazinan-2-one can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with water, followed by treatment with a base such as sodium bicarbonate to yield the desired product . Another method includes the reaction of cyanuric chloride with morpholine in an aqueous solution at low temperatures, followed by stirring at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using cyanuric chloride as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and automated systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dichloro-1,3,5-triazinan-2-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to the formation of substituted triazines.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, morpholine, and other nucleophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include various substituted triazines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Aplicaciones Científicas De Investigación
4,6-Dichloro-1,3,5-triazinan-2-one has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology, it serves as a building block for the development of bioactive compounds with potential therapeutic properties. In medicine, derivatives of this compound are investigated for their antimicrobial, anticancer, and antiviral activities . Additionally, it finds applications in the industry as a precursor for the production of herbicides, dyes, and polymer stabilizers .
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
4,6-Dichloro-1,3,5-triazinan-2-one can be compared with other similar compounds, such as 2,4,6-trichloro-1,3,5-triazine and 2,4-dichloro-6-methoxy-1,3,5-triazine . While these compounds share a similar triazine core structure, they differ in their substituents and, consequently, their chemical properties and applications. For example, 2,4,6-trichloro-1,3,5-triazine is widely used as a precursor for the synthesis of herbicides, whereas 2,4-dichloro-6-methoxy-1,3,5-triazine is utilized in the preparation of radioimmunoassay reagents . The unique combination of substituents in this compound makes it particularly valuable for specific applications in organic synthesis and medicinal chemistry.
Similar Compounds
- 2,4,6-Trichloro-1,3,5-triazine
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
- 2,4,6-Tri-substituted-1,3,5-triazines
Propiedades
Fórmula molecular |
C3H5Cl2N3O |
|---|---|
Peso molecular |
169.99 g/mol |
Nombre IUPAC |
4,6-dichloro-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C3H5Cl2N3O/c4-1-6-2(5)8-3(9)7-1/h1-2,6H,(H2,7,8,9) |
Clave InChI |
JIYOFVISCVAQLO-UHFFFAOYSA-N |
SMILES canónico |
C1(NC(NC(=O)N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(2,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12342729.png)
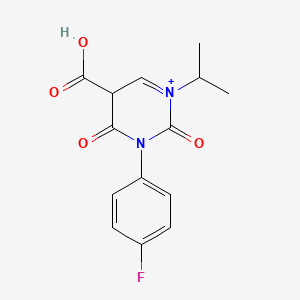
![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide](/img/structure/B12342741.png)
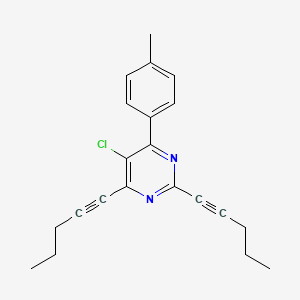
![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)
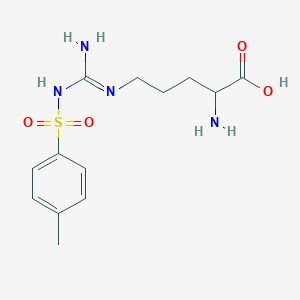
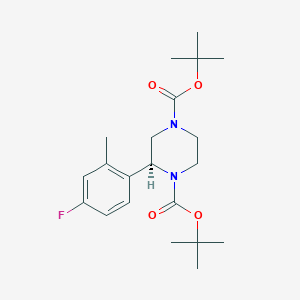
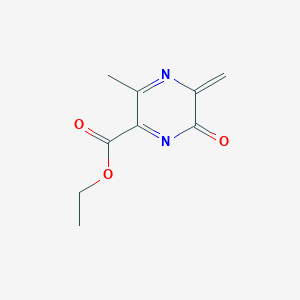
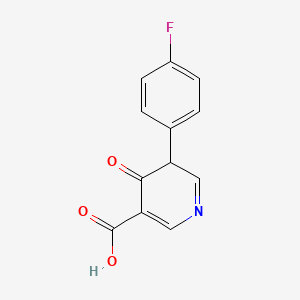
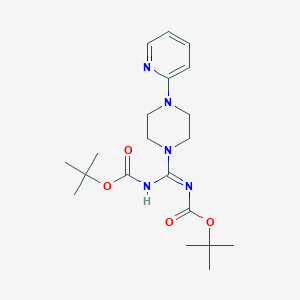
![2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12342815.png)



